
2-(Pyrrolidine-1-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidine-1-carbonyl)benzonitrile is a chemical compound that features a pyrrolidine ring attached to a benzonitrile moiety through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidine-1-carbonyl)benzonitrile typically involves the reaction of pyrrolidine with benzonitrile in the presence of a suitable catalyst. One common method starts with the chloroacetylation of pyrrolidine, followed by amidation of the carboxylate group and subsequent cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow processes and the use of high-efficiency catalysts to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(Pyrrolidine-1-carbonyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The benzonitrile moiety may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and benzonitrile-containing molecules. Examples are pyrrolidine-2-one, pyrrolidine-2,5-diones, and various substituted benzonitriles .
Uniqueness
2-(Pyrrolidine-1-carbonyl)benzonitrile is unique due to its specific combination of a pyrrolidine ring and a benzonitrile moiety. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
918812-22-3 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(pyrrolidine-1-carbonyl)benzonitrile |
InChI |
InChI=1S/C12H12N2O/c13-9-10-5-1-2-6-11(10)12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
ZVSAYJJLIAZTNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


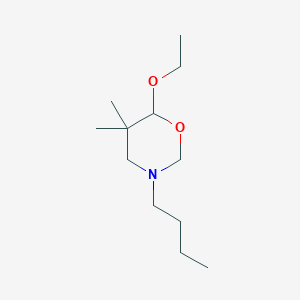
![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)
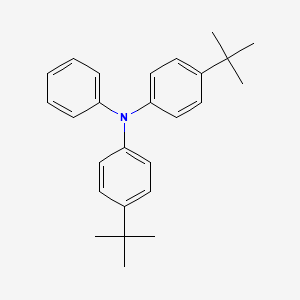
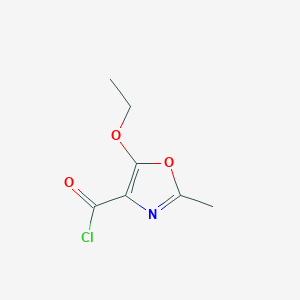
![2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B13990201.png)

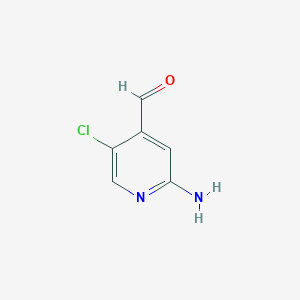


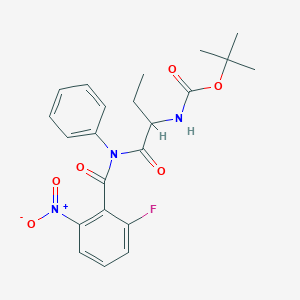
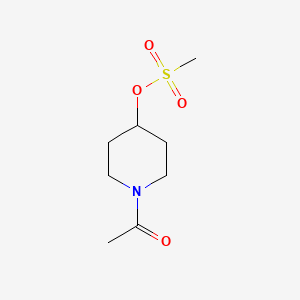
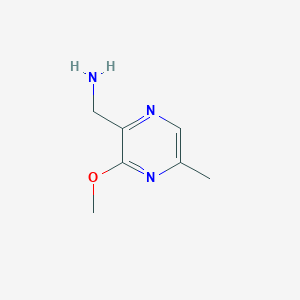
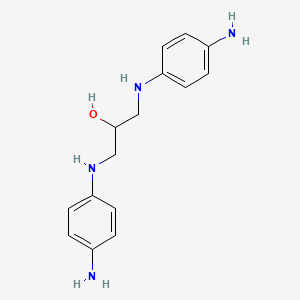
![Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-](/img/structure/B13990250.png)
